1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine
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Overview
Description
1-Propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C14H23N3. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine typically involves the reaction of 4-piperidone with pyridine derivatives under specific conditions. The process may include steps such as alkylation, reduction, and amination. For instance, one common method involves the alkylation of 4-piperidone with propyl bromide, followed by reductive amination with pyridine-4-carboxaldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-Propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it can act as an inhibitor or activator of certain pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine core structure and exhibit various biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (vitamin B6) contain the pyridine ring and are important in biological systems.
Uniqueness: 1-Propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine is unique due to its specific combination of the piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
1-propyl-N-(pyridin-4-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-9-17-10-5-14(6-11-17)16-12-13-3-7-15-8-4-13/h3-4,7-8,14,16H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDWDWUZLUNPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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